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Compound of Interest

trans-2-
Compound Name:
(Dimethylamino)cyclohexanol

Cat. No. 8091292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a
plausible synthetic route for trans-2-(Dimethylamino)cyclohexanol. Due to the limited
availability of public experimental data for this specific compound, the spectroscopic
information presented herein is predicted based on the analysis of structurally similar
molecules. This document is intended to serve as a valuable resource for researchers utilizing
this compound in their work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for trans-2-(Dimethylamino)cyclohexanol. These
predictions are derived from spectral data of analogous compounds, including cis-2-
(dimethylamino)cyclohexanol, trans-2-aminocyclohexanol, and other substituted cyclohexanols.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3) ppm
The trans
configuration
typically results
in a multiplet with
~3.30-3.50 m 1H H-1 (CH-OH) large axial-axial
and smaller
axial-equatorial
coupling
constants.
~2.30-2.50 m 1H H-2 (CH-N)
A sharp singlet is
expected for the
~2.25 s 6H N(CHs)2 _
two equivalent
methyl groups.
~1.90-2.10 m 2H Cyclohexyl CHz
~1.60-1.80 m 2H Cyclohexyl CHz
~1.10-1.40 m 4H Cyclohexyl CH2
Chemical shift is
dependent on
Variable brs 1H OH concentration
and
temperature[1].

Table 2: Predicted **C NMR Data (CDCls, 100 MHz)

© 2025 BenchChem. All rights reserved.

217

Tech Support


https://pure.southwales.ac.uk/files/2648030/M._G._Roderick_1986_2059452.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6) ppm Assignment Notes
~75.0 C-1 (CH-OH)

~65.0 C-2 (CH-N)

~42.0 N(CHs)2

~34.0 Cyclohexyl CH2

~28.0 Cyclohexyl CH2

~25.0 Cyclohexyl CH2

~24.0 Cyclohexyl CHz

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm™?) Intensity Assignment
3600 - 3200 Broad O-H stretch (alcohol)
2935, 2860 Strong C-H stretch (aliphatic)
1450 Medium C-H bend (CH2)

C-O stretch (secondary
1100 - 1050 Strong

alcohol)
1200 - 1020 Medium C-N stretch (amine)

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity Assignment Notes

143 Low [M]*+ Molecular ion peak.

Loss of water from the

125 Medium [M - H20]* )
molecular ion.

Alpha-cleavage
adjacent to the
= High (CaHoN* nitrogen atom, a
common
fragmentation for

amines[2][3].

Base peak, resulting
58 Very High [CsHsN]* from cleavage of the
C1-C2 bond.

Experimental Protocols

A plausible and efficient synthetic route to obtain racemic trans-2-
(Dimethylamino)cyclohexanol is outlined below. This protocol is adapted from established
methods for the synthesis of related trans-2-aminocyclohexanol derivatives[4]. The process
involves two main stages: the synthesis of the precursor trans-2-aminocyclohexanol, followed

by N,N-dimethylation.

Synthesis of trans-2-Aminocyclohexanol

This procedure is based on the aminolysis of cyclohexene oxide.
o Materials: Cyclohexene oxide, agueous ammonia (28-30%), autoclave reactor.
e Procedure:

o Charge a high-pressure autoclave reactor with cyclohexene oxide and an excess of
agueous ammonia (at least 10 equivalents to one equivalent of cyclohexene oxide)[4].

o Seal the reactor and heat the mixture to 100-120 °C.
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o Maintain the reaction at this temperature for 12-24 hours with constant stirring.
o After cooling the reactor to room temperature, carefully vent any excess pressure.

o Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia
and water under reduced pressure.

o The resulting crude product, primarily racemic trans-2-aminocyclohexanol, can be purified
by vacuum distillation.

N,N-Dimethylation of trans-2-Aminocyclohexanol
(Eschweiler-Clarke Reaction)

This is a classic method for the methylation of primary amines.

e Materials:trans-2-aminocyclohexanol, formic acid (98-100%), formaldehyde (37% in H20),
sodium bicarbonate, diethyl ether, anhydrous magnesium sulfate.

e Procedure:

o In a round-bottom flask, dissolve the synthesized trans-2-aminocyclohexanol in an excess
of formic acid.

o Cool the mixture in an ice bath and slowly add an excess of aqueous formaldehyde
solution while stirring.

o After the addition is complete, heat the reaction mixture to reflux (around 100 °C) for 8-12

hours until the evolution of CO2 ceases.

o Cool the mixture to room temperature and carefully neutralize it by the slow addition of a
saturated sodium bicarbonate solution until the pH is basic.

o Extract the aqueous layer multiple times with diethyl ether.

o Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield crude trans-2-
(Dimethylamino)cyclohexanol.
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o The final product can be further purified by vacuum distillation or column chromatography.
Visualized Experimental Workflow
The following diagrams illustrate the key stages of the synthesis process.
Caption: Overall synthetic workflow for trans-2-(Dimethylamino)cyclohexanol.

Caption: Step-by-step reaction and process flow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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